molecular formula C10H13N5O5 B1672433 Guanosine CAS No. 118-00-3

Guanosine

Cat. No. B1672433
CAS RN: 118-00-3
M. Wt: 283.24 g/mol
InChI Key: NYHBQMYGNKIUIF-UUOKFMHZSA-N
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Description

Guanosine is a purine nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond . It can be phosphorylated to become guanosine monophosphate (GMP), cyclic guanosine monophosphate (cGMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP) . These forms play important roles in various biochemical processes such as synthesis of nucleic acids and proteins, photosynthesis, muscle contraction, and intracellular signal transduction (cGMP) .


Molecular Structure Analysis

Guanosine has a complex molecular structure. It consists of a guanine base attached to a ribose sugar linked by a β-N9-glycosidic bond . When a phosphate group is covalently attached to the sugar, it forms a nucleotide . An example of a nucleotide wherein three phosphate groups are attached to guanosine is guanosine triphosphate (GTP), one of the building blocks of RNA synthesis .


Chemical Reactions Analysis

Guanosine is involved in several chemical reactions. For instance, it has been found to undergo methylation in a reaction catalyzed by RNA . Other studies have reported on the hydrolysis of guanosine triphosphate (GTP) by the Ras·GAP protein , and the reaction of guanosine with glucose under oxidative conditions .


Physical And Chemical Properties Analysis

Guanosine is a white, crystalline powder with no odor and a mild saline taste . It is very soluble in acetic acid, slightly soluble in water, and insoluble in ethanol, diethyl ether, benzene, and chloroform .

Scientific Research Applications

Antiviral Applications

Guanosine analogs, such as Entecavir, have been demonstrated to be potent antivirals, particularly against hepatitis B virus (HBV). In a study comparing Entecavir and Lamivudine for HBV treatment, Entecavir showed superior efficacy in achieving histologic improvement, reducing serum HBV DNA levels, and normalizing alanine aminotransferase levels, without evidence of viral resistance. This highlights the potential of guanosine analogs in enhancing antiviral therapy outcomes (Chang et al., 2006).

Cardiovascular Health

Guanosine's role in modulating cardiovascular functions is underscored by research into its effects on blood pressure and heart failure. A study on the relationship between diastolic blood pressure and cyclic guanosine monophosphate (cGMP) excretion found that urinary cGMP excretion is inversely and independently related to diastolic blood pressure among individuals without a family history of hypertension. This suggests that guanosine and its metabolites might play a role in regulating blood pressure and cardiovascular health (Markovitz et al., 1997).

Ophthalmological Applications

In the context of retinal health, decreased levels of cGMP in the vitreous and subretinal fluid from eyes with retinal detachment have been documented. This decrease correlates with the duration of the detachment, indicating that disruptions in guanosine metabolism may be involved in the pathophysiology of retinal detachment and potentially in the mechanisms of photoreceptor cell function (La Heij et al., 2003).

Safety And Hazards

Guanosine is expected to be a low hazard for usual industrial handling . It may cause eye and skin irritation, and may cause respiratory and digestive tract irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Future Directions

Guanosine-based supramolecular hydrogels have been highlighted for their potential applications and future opportunities . The elucidation of the complex signaling events underlying the biochemical and cellular effects of guanosine may further establish guanosine as a potential therapeutic target for the treatment of several neuropathologies .

properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHBQMYGNKIUIF-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31744-85-1
Record name Polyguanosine
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DSSTOX Substance ID

DTXSID00893055
Record name Guanosine
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Molecular Weight

283.24 g/mol
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Physical Description

Solid
Record name Guanosine
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Solubility

0.7 mg/mL at 18 °C
Record name Guanosine
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Product Name

Guanosine

CAS RN

118-00-3
Record name Guanosine
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Record name Guanosine
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Melting Point

239 °C
Record name Guanosine
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Record name Guanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000133
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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